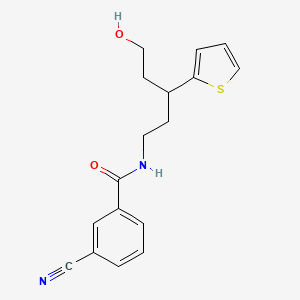

3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide

Description

3-Cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a benzamide derivative featuring a cyano group at the 3-position of the benzoyl ring, a hydroxylated pentyl chain, and a thiophen-2-yl substituent. The hydroxyl group enhances hydrophilicity, while the thiophene moiety may contribute to π-π stacking interactions in binding pockets.

Properties

IUPAC Name |

3-cyano-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S/c18-12-13-3-1-4-15(11-13)17(21)19-8-6-14(7-9-20)16-5-2-10-22-16/h1-5,10-11,14,20H,6-9H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXIYQQLUPGKFQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)NCCC(CCO)C2=CC=CS2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide typically involves the cyanoacetylation of amines. One common method is the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyanoacetylation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to primary amines.

Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and thiophene ring play crucial roles in its biological activity. The compound may inhibit key enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Benzamide Derivatives

Structural Features and Target Relevance

The table below highlights key structural and functional differences between 3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide and analogous compounds:

Key Observations:

- Thiophene vs. other targets) .

- Hydroxyalkyl Chain vs. Rigid Rings: The flexible 5-hydroxy-pentyl chain in the target compound contrasts with the morpholine ring in ’s analog, suggesting differences in membrane permeability and binding pocket accommodation .

- Antiviral Potential: Compounds 27 and 54 highlight benzamide-thiophene hybrids as antiviral candidates, with substituents like hydroxypropynyl or pyrrolidinylmethyl influencing target engagement (NS5 RdRp or PLpro) .

Pharmacokinetic and Physicochemical Properties

- Solubility: The hydroxyl group in the target compound likely improves aqueous solubility compared to CDPPB (lacking polar groups) and the morpholine-containing analog (moderate solubility via hydrogen bonding) .

- Bioavailability: The pyrrolidinylmethyl group in Compound 54 enhances lipophilicity, favoring cell penetration, whereas the target compound’s hydroxy chain may limit blood-brain barrier passage .

Biological Activity

3-cyano-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented; however, insights can be drawn from related compounds.

Anticancer Activity

In studies involving derivatives of benzamide and thiophene compounds, several exhibited significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : Compounds similar to this compound demonstrated IC50 values ranging from 10 µM to 50 µM against human cancer cell lines such as HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer) .

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 20 |

| Compound B | A549 | 15 |

| Compound C | MCF-7 | 30 |

Antimicrobial Activity

The antimicrobial properties of thiophene-containing compounds have also been explored. For example, derivatives have shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Compounds with similar structures reported MIC values against Staphylococcus aureus and Escherichia coli in the range of 50 µg/mL to 200 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

Case Studies

- Cytotoxicity Study : A study published in PubMed Central evaluated a series of thiophene derivatives for their cytotoxic effects on cancer cell lines. The results indicated that modifications at the benzamide position significantly influenced activity, suggesting that this compound could be optimized for enhanced efficacy .

- Antimicrobial Testing : Research focusing on thiazole and thiophene derivatives found that certain substitutions led to improved antimicrobial activity against drug-resistant strains. This highlights the potential for developing new therapeutic agents based on the structure of this compound .

While specific mechanisms for this compound have not been fully elucidated, related compounds often exert their effects through:

- Inhibition of DNA synthesis : Many anticancer agents target DNA replication processes.

- Disruption of bacterial cell wall synthesis : Antimicrobial agents typically interfere with bacterial growth by inhibiting cell wall formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.